An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine: Chemical Properties and Potential Applications
An In-depth Technical Guide to 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and synthetic and analytical methodologies related to 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine. This molecule is of significant interest in medicinal chemistry, primarily due to its structural relation to a class of potent antifungal agents.
Core Chemical Properties
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is a versatile organic compound featuring a benzylamine moiety substituted with a 1,2,4-triazole ring. This unique combination of functional groups makes it a valuable building block in the synthesis of various bioactive molecules.[1]
Table 1: Summary of Quantitative Data for 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine
| Property | Value | Source |
| IUPAC Name | (2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine | Chem-Impex |
| CAS Number | 449756-97-2 | [1] |
| Molecular Formula | C₉H₁₀N₄ | [1] |
| Molecular Weight | 174.21 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | [2] |
| Boiling Point | 375.9 °C at 760 mmHg (predicted) | ChemBK |
| Melting Point | 142-145 °C (predicted for a similar isomer) | [2] |
| Solubility | Soluble in alcohol and polar organic solvents; slightly soluble in water (predicted). | [2] |
| Purity | ≥ 95% (NMR) | [1] |
Potential Therapeutic Application: Antifungal Activity
The 1,2,4-triazole moiety is a well-established pharmacophore in a major class of antifungal drugs. These agents function by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway.
Triazole antifungals target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.
The proposed mechanism involves the nitrogen atom at the 4-position of the triazole ring binding to the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, ensuring specificity and potency.
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by triazole-based compounds.
Experimental Protocols
A plausible synthetic route involves a nucleophilic aromatic substitution reaction followed by reduction. The general workflow is depicted below.
Step 1: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzonitrile (Intermediate)
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To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Heat the reaction mixture to 120 °C and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the intermediate.
Step 2: Synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine (Final Product)
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To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2-(1H-1,2,4-triazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.
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Filter the resulting suspension and wash the solid with THF.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify by column chromatography to obtain the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Expected signals would include aromatic protons (7-8 ppm), the methylene protons of the benzylamine group (~4 ppm), the amine protons (a broad singlet), and the triazole protons (~8-9 ppm).
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¹³C NMR: Acquire the spectrum on a 100 or 125 MHz spectrometer. Expected signals would include aromatic carbons (110-150 ppm), the methylene carbon (~45 ppm), and the triazole carbons (~140-150 ppm).
Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is a suitable method for this compound.
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Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.
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Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
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Analysis: The FTIR spectrum is expected to show characteristic absorption bands for N-H stretching of the amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the aromatic and triazole rings (around 1400-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).
Conclusion
2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is a compound with significant potential in the field of medicinal chemistry, particularly in the development of new antifungal agents. Its synthesis can be achieved through established organic chemistry methodologies, and its structure can be confirmed using standard analytical techniques. Further research into the biological activity and structure-activity relationships of its derivatives could lead to the discovery of novel and effective therapeutic agents.

